![molecular formula C18H12Cl3F3N4O B12507977 4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)
4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is a complex organic compound that features a pyridazinone core with multiple substituents, including chloro, trifluoromethyl, and aminomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases .
作用机制
The mechanism of action of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: A key structural motif in agrochemical and pharmaceutical ingredients.
Fenvalerate: An insecticide with a similar chloro and trifluoromethyl substitution pattern.
Uniqueness
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
属性
分子式 |
C18H12Cl3F3N4O |
|---|---|
分子量 |
463.7 g/mol |
IUPAC 名称 |
4-chloro-5-[(4-chlorophenyl)methylamino]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C18H12Cl3F3N4O/c19-12-3-1-10(2-4-12)6-25-14-8-27-28(17(29)16(14)21)9-15-13(20)5-11(7-26-15)18(22,23)24/h1-5,7-8,25H,6,9H2 |
InChI 键 |
OEWJSTCCIBWZDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=C(C(=O)N(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


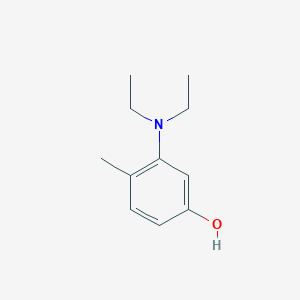
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)

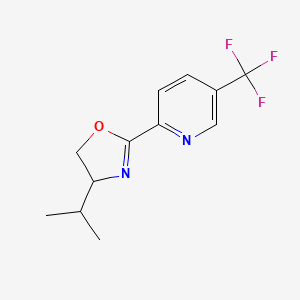
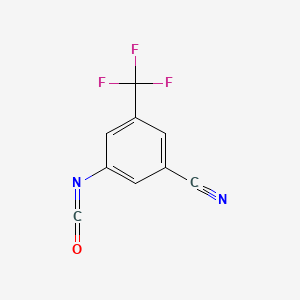
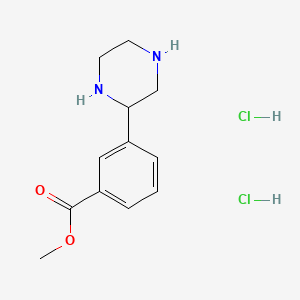
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
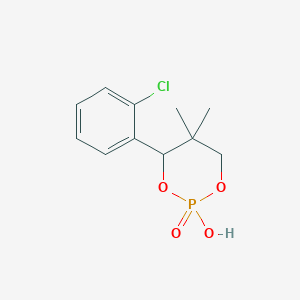
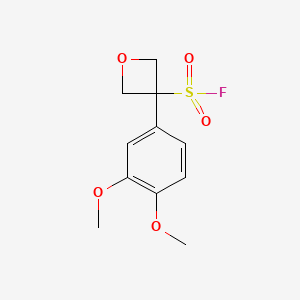


![3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid](/img/structure/B12507982.png)
